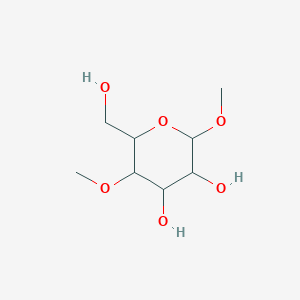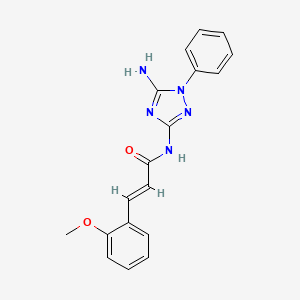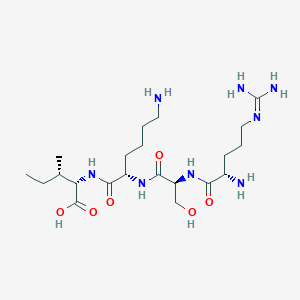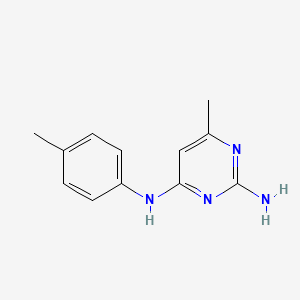
6-Methyl-4-(4-methylphenylamino)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-n4-(p-tolyl)pyrimidine-2,4-diamine is an organic compound with the molecular formula C12H14N4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-n4-(p-tolyl)pyrimidine-2,4-diamine typically involves the reaction of 6-methylpyrimidine-2,4-diamine with p-tolyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-n4-(p-tolyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, particularly at the 2 and 4 positions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium reagents and N-methylpiperazine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
6-Methyl-n4-(p-tolyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-Methyl-n4-(p-tolyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trisubstituted Pyrimidines: These compounds have similar structures but different substituents at the 2, 4, and 6 positions.
Pyrimidine Derivatives with Halogens: Compounds like 2,4-dichloropyrimidine have halogen atoms attached to the pyrimidine ring, which can alter their reactivity and biological activity.
Uniqueness
6-Methyl-n4-(p-tolyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and p-tolyl groups contribute to its hydrophobic character, enhancing its binding affinity to certain molecular targets and increasing its potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
91568-39-7 |
|---|---|
Molekularformel |
C12H14N4 |
Molekulargewicht |
214.27 g/mol |
IUPAC-Name |
6-methyl-4-N-(4-methylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H14N4/c1-8-3-5-10(6-4-8)15-11-7-9(2)14-12(13)16-11/h3-7H,1-2H3,(H3,13,14,15,16) |
InChI-Schlüssel |
SLJTXASFHQWRNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


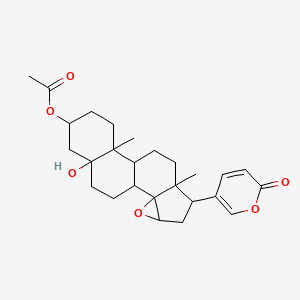
![N-(4-acetylphenyl)-2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B14168943.png)
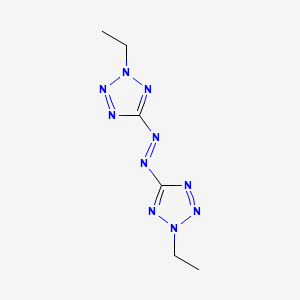
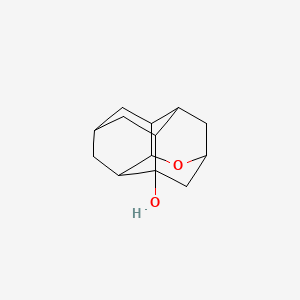
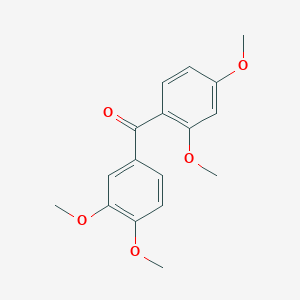
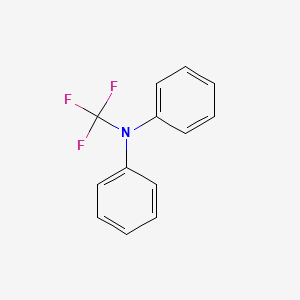
![2-methoxy-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]benzamide](/img/structure/B14168967.png)
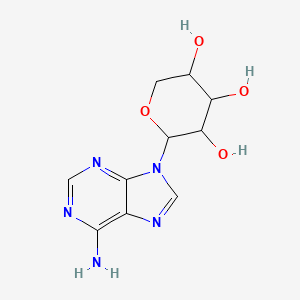
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B14169005.png)
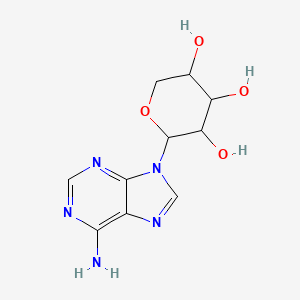
![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
